molecular formula C11H12BrNO2 B023618 (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide CAS No. 327058-51-5

(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide

Cat. No.: B023618
CAS No.: 327058-51-5
M. Wt: 270.12 g/mol
InChI Key: VIIWJXDWZVDVTN-UHFFFAOYSA-N
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Description

(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide is an organic compound characterized by the presence of a bromophenyl group, an ethoxy group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide typically involves the reaction of 4-bromoaniline with ethyl acrylate under basic conditions to form the desired product. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the amine group on the acrylate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-Bromophenyl)-3-(4-methylphenyl)-2-propen-1-one
  • (2E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
  • (2E)-3-(4-Bromophenyl)-2-propen-1-ol

Uniqueness

(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group and propenamide moiety differentiate it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

N-(4-bromophenyl)-3-ethoxyprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-2-15-8-7-11(14)13-10-5-3-9(12)4-6-10/h3-8H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIWJXDWZVDVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695656
Record name N-(4-Bromophenyl)-3-ethoxyprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327058-51-5
Record name N-(4-Bromophenyl)-3-ethoxyprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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